An In-depth Technical Guide on the Core Chemical Properties of 1-cyclohexyl-3-(1H-indol-3-yl)urea
An In-depth Technical Guide on the Core Chemical Properties of 1-cyclohexyl-3-(1H-indol-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-cyclohexyl-3-(1H-indol-3-yl)urea. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile.
Chemical Identity and Properties
1-cyclohexyl-3-(1H-indol-3-yl)urea is an unsymmetrical urea derivative featuring a cyclohexyl group and a 3-indolyl moiety. The urea linkage acts as a rigid hydrogen bond donor and acceptor, a common feature in many biologically active molecules.[1]
Table 1: Predicted Physicochemical Properties of 1-cyclohexyl-3-(1H-indol-3-yl)urea
| Property | Predicted Value | Comments |
| IUPAC Name | 1-cyclohexyl-3-(1H-indol-3-yl)urea | - |
| Molecular Formula | C₁₅H₁₉N₃O | - |
| Molecular Weight | 257.33 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to off-white crystalline solid. | Based on the general appearance of urea derivatives.[2] |
| Melting Point | Expected to be a solid with a defined melting point, likely >150 °C. | N,N'-diaryl ureas and N-alkyl-N'-aryl ureas are typically crystalline solids with relatively high melting points.[3] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The urea functional group can participate in hydrogen bonding, enhancing solubility in protic solvents. The overall hydrophobicity is influenced by the cyclohexyl and indole rings.[1] |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5. | This indicates moderate lipophilicity, which is often favorable for crossing biological membranes. |
| Hydrogen Bond Donors | 2 | The N-H groups of the urea and the indole ring. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the urea group. |
Synthesis and Experimental Protocols
The most direct and common method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate.[3][4] In this case, the synthesis would involve the reaction of 3-aminoindole with cyclohexyl isocyanate.
Proposed Synthesis of 1-cyclohexyl-3-(1H-indol-3-yl)urea
The reaction of 3-aminoindole with cyclohexyl isocyanate in an inert solvent is the most probable synthetic route. The reaction is typically exothermic and proceeds readily at room temperature.[5][6]
Experimental Protocol:
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Preparation of Reactants:
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3-Aminoindole can be synthesized via several methods, including the reduction of 3-nitroindole or through multi-component reactions.[7][8][9] Due to the potential instability of free 3-aminoindole, it is often generated in situ or used immediately after preparation.[7]
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Cyclohexyl isocyanate is a commercially available reagent.
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-
Reaction Procedure:
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Dissolve 1.0 equivalent of 3-aminoindole in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
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To this solution, add 1.0 equivalent of cyclohexyl isocyanate dropwise at room temperature with stirring.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Spectroscopic Characterization (Predicted)
While experimental spectra for the target compound are not available, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for 1-cyclohexyl-3-(1H-indol-3-yl)urea
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the indole ring (δ 7.0-8.0 ppm).- N-H protons of the urea and indole (broad signals, δ 5.0-9.0 ppm, depending on solvent).- Protons of the cyclohexyl ring (aliphatic region, δ 1.0-4.0 ppm). |
| ¹³C NMR | - Carbonyl carbon of the urea (δ 155-160 ppm).- Aromatic carbons of the indole ring (δ 100-140 ppm).- Carbons of the cyclohexyl ring (δ 20-60 ppm). |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations (around 3300 cm⁻¹).- C=O stretching of the urea (around 1650 cm⁻¹).- C-N stretching and N-H bending vibrations (1500-1600 cm⁻¹).- Aromatic C-H stretching (above 3000 cm⁻¹). |
| Mass Spectrometry (MS) | - Expected molecular ion peak (M⁺) at m/z = 257.1528 (for C₁₅H₁₉N₃O). |
Potential Biological Activity and Signaling Pathways
Urea derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[10] The indole moiety is also a well-known pharmacophore present in many natural products and synthetic drugs. The combination of these two functionalities in 1-cyclohexyl-3-(1H-indol-3-yl)urea suggests potential for biological activity.
Many indolyl-urea derivatives have been investigated as inhibitors of various enzymes, including kinases and efflux pumps in bacteria.[11] For instance, certain indole-containing compounds act as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is responsible for antibiotic resistance.[11]
Structure-Activity Relationships (SAR) - A Logical Framework
Based on studies of related urea derivatives, the following logical relationships regarding structure and activity can be proposed for 1-cyclohexyl-3-(1H-indol-3-yl)urea and its potential analogs.
Conclusion
1-cyclohexyl-3-(1H-indol-3-yl)urea is a molecule of interest at the interface of heterocyclic chemistry and medicinal research. While direct experimental data is sparse, its structural features suggest it is a stable, crystalline solid with moderate lipophilicity. Its synthesis is readily achievable through standard organic chemistry methods. The presence of the indolyl-urea scaffold suggests a potential for biological activity, warranting further investigation into its properties and applications in drug discovery and development. This guide provides a foundational understanding for researchers interested in exploring this and related chemical entities.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ureas - Wikipedia [en.wikipedia.org]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. rsc.org [rsc.org]
- 7. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkylurea and derivatives | lookchem [lookchem.com]
- 11. 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
